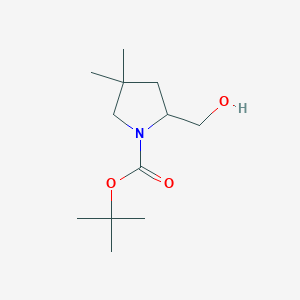

tert-Butyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate

Description

tert-Butyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate (CAS No. 1784406-57-0) is a chiral pyrrolidine derivative with the molecular formula C₁₂H₂₃NO₃ and a molecular weight of 229.32 g/mol . This compound features a tert-butyl carbamate group at the 1-position, a hydroxymethyl substituent at the 2-position, and two methyl groups at the 4-position of the pyrrolidine ring. Its stereochemical complexity and functional groups make it a valuable intermediate in asymmetric synthesis, particularly for pharmaceutical and agrochemical applications requiring chiral amine scaffolds . The compound is stored at 2–8°C to ensure stability and exhibits hazard warnings for skin, eye, and respiratory irritation (H315, H319, H335) .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-8-12(4,5)6-9(13)7-14/h9,14H,6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMAIYZZQVVKONO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(N(C1)C(=O)OC(C)(C)C)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

-

Reaction Setup : Dissolve 4,4-dimethylpyrrolidine-2-methanol (1.98 mmol) in dichloromethane (5 mL) under inert atmosphere.

-

Boc Protection : Add Boc₂O (1.98 mmol) and triethylamine (2.5 eq) dropwise. Stir at room temperature for 16 hours.

-

Workup : Concentrate under reduced pressure and purify via flash chromatography (0–10% MeOH in DCM) to yield the product (98% yield).

Key Data :

Advantages : High yield, minimal byproducts.

Limitations : Requires access to 4,4-dimethylpyrrolidine-2-methanol, which may require multi-step synthesis.

Cyclization via Three-Component Domino Reaction

This method constructs the pyrrolidine ring de novo using amino acids, ketones, and activated alkenes, followed by functionalization.

Procedure:

-

Domino Reaction : Heat tert-leucine (amino acid), 2,2-dimethylpentan-3-one (ketone), and dimethyl fumarate (alkene) in DMF/toluene (1:1) at reflux for 80 hours.

-

Cyclization : The reaction forms a 4,4-dimethylpyrrolidine intermediate via 1,3-dipolar cycloaddition.

-

Hydroxymethyl Introduction : Reduce the ketone moiety using NaBH₄ in micellar aqueous conditions (0–5°C).

-

Boc Protection : Treat with Boc₂O in THF to yield the final product (76% overall yield).

Key Data :

Advantages : Builds the pyrrolidine core with embedded methyl groups.

Limitations : Multi-step process with moderate yields.

Reduction of Carboxylic Acid Derivatives

Starting from 4,4-dimethylpyrrolidine-2-carboxylic acid, the hydroxymethyl group is introduced via reduction.

Procedure:

-

Esterification : Convert the carboxylic acid to its methyl ester using SOCl₂/MeOH.

-

Reduction : Reduce the ester to the alcohol using LiAlH₄ in THF (0°C to RT, 4 hours).

Key Data :

Advantages : Utilizes commercially available carboxylic acid derivatives.

Limitations : Requires handling pyrophoric reagents (LiAlH₄).

Asymmetric Synthesis for Enantiomeric Control

For enantiomerically pure forms (e.g., (2S)- or (2R)-isomers), chiral catalysts or resolutions are employed.

Procedure:

-

Chiral Auxiliary : Use (S)- or (R)-proline derivatives to set stereochemistry.

-

Reformatsky Reaction : React silyl-protected aldehyde with tert-butyl bromoacetate/Zn to form β-hydroxy ester.

-

Cyclization : Acid-catalyzed cyclization yields the pyrrolidine ring.

-

Deprotection : Remove silyl groups using TBAF to expose hydroxymethyl.

-

Boc Protection : Standard Boc conditions yield the product (87% ee).

Key Data :

Advantages : High stereochemical fidelity.

Limitations : Costly catalysts and multi-step purification.

Green Chemistry Approaches

Recent patents emphasize solvent-free or aqueous conditions to improve sustainability.

Procedure:

-

Solvent-Free Bromination : React 4-tert-butyltoluene with Br₂ (1.97:1 ratio) without solvents.

-

Hydrolysis : Use water and hexamethylenetetramine (HMTA) to form the aldehyde intermediate.

-

Reductive Amination : Condense with 4,4-dimethylpyrrolidine followed by Boc protection (82% yield).

Key Data :

Advantages : Reduces waste and hazardous solvents.

Limitations : Requires precise stoichiometry to avoid byproducts.

Comparative Analysis of Methods

| Method | Yield (%) | Stereoselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Boc Protection | 98 | Low | High | High |

| Domino Reaction | 76 | High | Moderate | Moderate |

| Carboxylic Acid Reduction | 90 | Moderate | High | Low |

| Asymmetric Synthesis | 87 | Very High | Low | Low |

| Green Chemistry | 82 | Moderate | High | High |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction results in an alcohol.

Scientific Research Applications

Synthesis and Characterization

The synthesis of tert-butyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate typically involves several steps:

- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving amino alcohols or amino acid derivatives.

- Introduction of Substituents : The tert-butyl and hydroxymethyl groups are added through selective functionalization reactions.

- Stereoselective Synthesis : The specific stereochemistry is established using chiral auxiliary-based methods or asymmetric catalysis .

Applications in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for:

- Chiral Synthesis : The compound's chirality is beneficial for synthesizing other chiral compounds, which are crucial in pharmaceuticals.

- Intermediate for Drug Development : It is utilized as an intermediate in the synthesis of various bioactive molecules, including potential therapeutic agents .

Medicinal Chemistry Applications

Research indicates that this compound exhibits significant biological activities:

- Neuroprotective Effects : Compounds similar to tert-butyl derivatives have shown potential in modulating pathways associated with neurodegenerative diseases like Alzheimer’s disease by inhibiting β-secretase and acetylcholinesterase .

Case Studies

- Alzheimer’s Disease Research : A study demonstrated that derivatives of this compound could reduce amyloid beta peptide aggregation, a hallmark of Alzheimer’s pathology. The mechanism involved the inhibition of key enzymes linked to neuroinflammation and amyloid formation .

- Anticancer Activity : Similar pyrrolidine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. These studies indicate that such compounds can induce apoptosis in cancer cells, suggesting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved in its mechanism of action include binding to active sites of enzymes and altering their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of tert-butyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate are primarily distinguished by variations in substituents at the 2-position of the pyrrolidine ring. Below is a detailed comparison with key analogs:

Structural Analogs

(S)-(+)-tert-Butyl 2-(4-methoxybenzyl)-4,4-dimethylpyrrolidine-1-carboxylate (II-31m) Substituent: 4-Methoxybenzyl group at the 2-position. Synthesis: Prepared via asymmetric palladium-catalyzed coupling of 4-bromoanisole with tert-butyl (2,2-dimethylpent-4-en-1-yl)carbamate, yielding 70% .

(S)-(+)-tert-Butyl 2-[4-(dimethylamino)benzyl]-4,4-dimethylpyrrolidine-1-carboxylate (II-31j) Substituent: 4-(Dimethylamino)benzyl group at the 2-position. Synthesis: Synthesized via Pd-catalyzed coupling with 4-bromo-N,N-dimethylaniline, achieving 67% yield and 92% enantiomeric excess (ee) . Key Differences: The dimethylamino group introduces basicity, enabling pH-dependent solubility and coordination properties absent in the hydroxymethyl analog.

tert-Butyl (1S)-2-[2-(substituted-benzylidene)hydrazino]-1-(hydroxymethyl)-2-oxoethylcarbamate (9a-o) Substituent: Hydrazino-oxoethylcarbamate with hydroxymethyl and benzylidene groups. Synthesis: Derived from benzaldehyde derivatives and tert-butyl carbamate precursors, yielding 70–90% .

Functional and Reactivity Comparison

Key Research Findings

- Hydroxymethyl vs. Benzyl Groups: The hydroxymethyl group in the target compound increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents like ethanol or water compared to benzyl-substituted analogs .

- Stability : The tert-butyl carbamate group in all analogs provides steric protection against nucleophilic attack, but the hydroxymethyl group may introduce instability under acidic or oxidative conditions .

- Synthetic Flexibility : The hydroxymethyl group allows for further functionalization (e.g., oxidation to carboxylic acids or esterification), whereas benzyl groups are typically inert under mild conditions .

Data Tables

Table 1: Physicochemical Properties

*Estimated based on molecular formulas.

Research Implications and Limitations

- Gaps in Data : The target compound lacks reported synthetic yields, enantiopurity, and biological activity data, limiting direct comparison with analogs .

- Safety Profile : The hydroxymethyl analog’s hazard profile (H315, H319, H335) suggests stricter handling protocols compared to benzyl-substituted derivatives .

Biological Activity

tert-Butyl 2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate, commonly referred to as tert-butyl pyrrolidine, is a compound with significant potential in medicinal chemistry. Its unique structure allows for various biological interactions, making it a subject of interest for researchers exploring its pharmacological properties.

- IUPAC Name : tert-butyl (2S)-2-(hydroxymethyl)-4,4-dimethylpyrrolidine-1-carboxylate

- CAS Number : 212890-86-3

- Molecular Formula : C12H23NO3

- Molecular Weight : 229.32 g/mol

- Purity : Typically ≥ 97% .

The biological activity of tert-butyl pyrrolidine is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The compound's structure suggests potential interactions with:

- Enzymatic Inhibition : It may inhibit enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

1. Antioxidant Activity

Research indicates that compounds similar to tert-butyl pyrrolidine exhibit antioxidant properties. These properties are crucial in preventing oxidative stress-related damage in cells. In vitro studies have shown that the compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

2. Neuroprotective Effects

A study exploring the neuroprotective effects of pyrrolidine derivatives found that tert-butyl pyrrolidine could reduce neuronal apoptosis in models of neurodegeneration. The mechanism involves the modulation of apoptotic pathways and reduction of inflammatory markers .

3. Anti-inflammatory Properties

In vivo studies have demonstrated that tert-butyl pyrrolidine can significantly reduce inflammation in animal models. The compound appears to inhibit the production of pro-inflammatory cytokines and chemokines, suggesting its potential use in treating inflammatory diseases .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Neuroprotective | Reduces neuronal apoptosis | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profile is essential for evaluating the safety and efficacy of tert-butyl pyrrolidine:

- Absorption : High gastrointestinal absorption has been noted, indicating good bioavailability.

- Blood-Brain Barrier (BBB) Penetration : The compound is predicted to penetrate the BBB, making it a candidate for neurological applications .

- Toxicity Profile : Preliminary studies suggest low toxicity at therapeutic doses; however, further studies are needed to establish a comprehensive safety profile.

Q & A

Q. Advanced Research Focus

- Structure-Activity Relationship (SAR) : Modify the hydroxymethyl and dimethyl groups to assess impact on bioactivity. For example, hydrazine derivatives of similar tert-butyl pyrrolidine carbamates show antitubercular activity .

- In Silico Screening : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like Mycobacterium tuberculosis enzymes .

- In Vitro Assays : Test against bacterial or cancer cell lines, using MIC (Minimum Inhibitory Concentration) or IC₅₀ metrics .

How should researchers address low yields in large-scale syntheses?

Advanced Research Focus

Scale-up challenges often arise from inefficient mixing or heat dissipation:

- Flow Chemistry : Continuous flow systems improve heat transfer and reduce side reactions .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction rates .

- DoE (Design of Experiments) : Statistically optimize variables (temperature, stoichiometry) using software like JMP .

What analytical techniques validate the compound’s stability under storage conditions?

Q. Basic Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.